molecular formula C18H11Cl3N6O B2892042 3,4-dichloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide CAS No. 890938-85-9

3,4-dichloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide

Cat. No. B2892042
CAS RN: 890938-85-9
M. Wt: 433.68
InChI Key: KJYAOSJKMOZUCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dichloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide is a useful research compound. Its molecular formula is C18H11Cl3N6O and its molecular weight is 433.68. The purity is usually 95%.
BenchChem offers high-quality 3,4-dichloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-dichloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Novel pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds have shown cytotoxic effects against HCT-116 and MCF-7 cancer cell lines, highlighting their potential as anticancer agents (Rahmouni et al., 2016). Additionally, other derivatives have demonstrated antiproliferative and proapoptotic activities against A431 and 8701-BC cells, primarily through the inhibition of c-Src phosphorylation, indicating their use in targeting specific cancer pathways (Carraro et al., 2006).

Anti-inflammatory and Antinociceptive Properties

Thiazolopyrimidine derivatives have been developed and assessed for their antinociceptive and anti-inflammatory properties. These compounds showed significant activity in tail-flick techniques and carrageenan-induced paw edema tests, presenting a potential for the treatment of pain and inflammation (Selvam et al., 2012).

Antimicrobial Activity

Several studies have reported on the synthesis and biological evaluation of pyrazolopyrimidine derivatives for their antimicrobial activities. These compounds have been tested against various Gram-positive and Gram-negative bacteria, showing promising antibacterial properties (Bildirici et al., 2007). Another investigation into novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives revealed good to excellent antimicrobial activity, along with higher anticancer activity than doxorubicin in certain cases (Hafez et al., 2016).

Antiviral and Antitumor Activities

Pyrazolo[3,4-d]pyrimidine-4(5H)-selone nucleosides and related compounds have been prepared targeting potential antiparasitic agents. These compounds exhibited significant in vitro activity against HSV-2, measles, and showed potent inhibitory effects on the growth of leukemia cells, marking their significance in antiviral and antitumor research (Ugarkar et al., 1984).

properties

IUPAC Name

3,4-dichloro-N'-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl3N6O/c19-11-2-1-3-12(7-11)27-17-13(8-24-27)16(22-9-23-17)25-26-18(28)10-4-5-14(20)15(21)6-10/h1-9H,(H,26,28)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYAOSJKMOZUCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.